Cas no 2649068-59-5 (7-(2-isocyanatopropan-2-yl)-1H-indole)

7-(2-イソシアナトプロパン-2-イル)-1H-インドールは、インドール骨格にイソシアネート基を有する高反応性化合物です。分子内のイソシアネート基(-N=C=O)は、アミンやアルコールとの付加反応によりウレアやウレタン結合を形成可能なため、ポリマー合成や架橋剤としての応用が期待されます。特に、tert-ブチル基に保護されたイソシアネート構造は立体障害の影響を受けにくく、選択的反応性に優れる点が特徴です。また、インドール環のπ電子豊富な性質を活かした電子材料開発や医薬中間体としての利用も検討されています。取り扱いには湿気を避け、適切な保護具の使用が必須です。

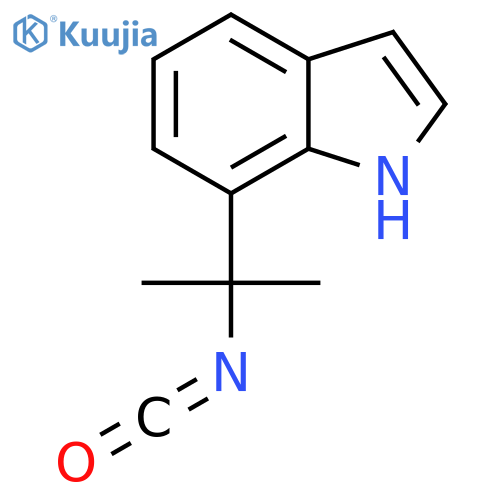

2649068-59-5 structure

商品名:7-(2-isocyanatopropan-2-yl)-1H-indole

7-(2-isocyanatopropan-2-yl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- 7-(2-isocyanatopropan-2-yl)-1H-indole

- 2649068-59-5

- EN300-1772768

-

- インチ: 1S/C12H12N2O/c1-12(2,14-8-15)10-5-3-4-9-6-7-13-11(9)10/h3-7,13H,1-2H3

- InChIKey: SRAOQJZYQWSENP-UHFFFAOYSA-N

- ほほえんだ: O=C=NC(C)(C)C1C=CC=C2C=CNC=12

計算された属性

- せいみつぶんしりょう: 200.094963011g/mol

- どういたいしつりょう: 200.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

7-(2-isocyanatopropan-2-yl)-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1772768-0.1g |

7-(2-isocyanatopropan-2-yl)-1H-indole |

2649068-59-5 | 0.1g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1772768-0.05g |

7-(2-isocyanatopropan-2-yl)-1H-indole |

2649068-59-5 | 0.05g |

$827.0 | 2023-09-20 | ||

| Enamine | EN300-1772768-10.0g |

7-(2-isocyanatopropan-2-yl)-1H-indole |

2649068-59-5 | 10g |

$4236.0 | 2023-05-26 | ||

| Enamine | EN300-1772768-0.25g |

7-(2-isocyanatopropan-2-yl)-1H-indole |

2649068-59-5 | 0.25g |

$906.0 | 2023-09-20 | ||

| Enamine | EN300-1772768-1.0g |

7-(2-isocyanatopropan-2-yl)-1H-indole |

2649068-59-5 | 1g |

$986.0 | 2023-05-26 | ||

| Enamine | EN300-1772768-2.5g |

7-(2-isocyanatopropan-2-yl)-1H-indole |

2649068-59-5 | 2.5g |

$1931.0 | 2023-09-20 | ||

| Enamine | EN300-1772768-5.0g |

7-(2-isocyanatopropan-2-yl)-1H-indole |

2649068-59-5 | 5g |

$2858.0 | 2023-05-26 | ||

| Enamine | EN300-1772768-1g |

7-(2-isocyanatopropan-2-yl)-1H-indole |

2649068-59-5 | 1g |

$986.0 | 2023-09-20 | ||

| Enamine | EN300-1772768-10g |

7-(2-isocyanatopropan-2-yl)-1H-indole |

2649068-59-5 | 10g |

$4236.0 | 2023-09-20 | ||

| Enamine | EN300-1772768-0.5g |

7-(2-isocyanatopropan-2-yl)-1H-indole |

2649068-59-5 | 0.5g |

$946.0 | 2023-09-20 |

7-(2-isocyanatopropan-2-yl)-1H-indole 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

2649068-59-5 (7-(2-isocyanatopropan-2-yl)-1H-indole) 関連製品

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量